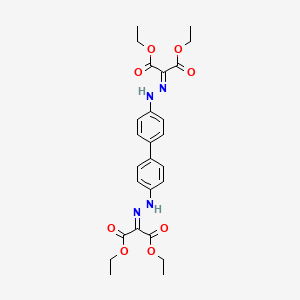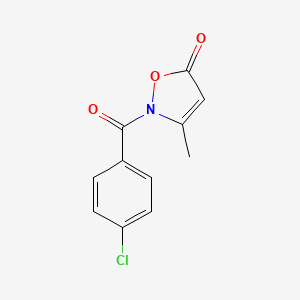![molecular formula C22H30N2O2 B14340807 2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol) CAS No. 95380-41-9](/img/structure/B14340807.png)
2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two hydroxy-3,5-dimethylbenzyl groups attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine typically involves the reaction of piperazine with 2-hydroxy-3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with various receptors and enzymes, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar structure but with hydroxyethyl groups instead of hydroxy-3,5-dimethylbenzyl groups.
1,4-Bis(2-hydroxypropyl)piperazine: Contains hydroxypropyl groups instead of hydroxy-3,5-dimethylbenzyl groups.
1,4-Bis(2-hydroxybenzyl)piperazine: Features hydroxybenzyl groups without the additional methyl groups.
Uniqueness
1,4-Bis(2-hydroxy-3,5-dimethylbenzyl)piperazine is unique due to the presence of hydroxy-3,5-dimethylbenzyl groups, which impart distinct chemical and biological properties. The additional methyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
95380-41-9 |
|---|---|
分子式 |
C22H30N2O2 |
分子量 |
354.5 g/mol |
IUPAC名 |
2-[[4-[(2-hydroxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C22H30N2O2/c1-15-9-17(3)21(25)19(11-15)13-23-5-7-24(8-6-23)14-20-12-16(2)10-18(4)22(20)26/h9-12,25-26H,5-8,13-14H2,1-4H3 |
InChIキー |
LTUKDYILPQWMNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CN2CCN(CC2)CC3=CC(=CC(=C3O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)





![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)



